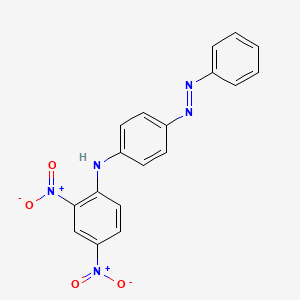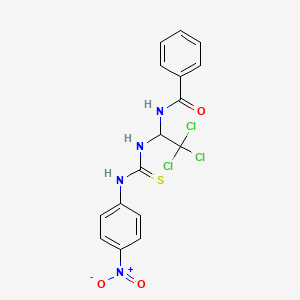
N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide is a complex organic compound that features a unique combination of functional groups, including a trichloromethyl group, a nitrophenyl group, and a thioureido group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2,2,2-Trichlor-1-(3-(4-Nitro-phenyl)-thioureido)-ethyl)-benzamid erfolgt in der Regel in mehreren Schritten:
Bildung des Thioureido-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von 4-Nitroanilin mit Thiophosgen zur Bildung von 4-Nitrophenylisothiocyanat.
Addition der Trichlormethylgruppe: Das Zwischenprodukt wird dann mit Trichloracetylchlorid in Gegenwart einer Base wie Triethylamin umgesetzt, um die Trichlormethylgruppe einzuführen.
Kupplung mit Benzamid: Schließlich wird das Produkt unter geeigneten Bedingungen mit Benzamid gekuppelt, um die Zielverbindung zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des oben genannten Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von automatisierten Reaktoren, die präzise Steuerung der Reaktionsbedingungen (Temperatur, Druck, pH-Wert) und Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(2,2,2-Trichlor-1-(3-(4-Nitro-phenyl)-thioureido)-ethyl)-benzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Amingruppe reduziert werden.
Reduktion: Die Trichlormethylgruppe kann zu einer Methylgruppe reduziert werden.
Substitution: Die Thioureidogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder katalytische Hydrierung können verwendet werden.
Substitution: Nucleophile wie Amine oder Alkohole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Das Hauptprodukt wäre das entsprechende Amin-Derivat.
Reduktion: Das Hauptprodukt wäre das entsprechende Methyl-Derivat.
Substitution: Die Hauptprodukte würden vom verwendeten Nucleophil abhängen, was zu verschiedenen substituierten Derivaten führt.
Wissenschaftliche Forschungsanwendungen
N-(2,2,2-Trichlor-1-(3-(4-Nitro-phenyl)-thioureido)-ethyl)-benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es kann als Leitverbindung für die Entwicklung neuer Medikamente verwendet werden, insbesondere solcher, die auf Krebszellen abzielen, aufgrund seiner potenziellen zytotoxischen Eigenschaften.
Materialwissenschaften: Die Verbindung kann zur Synthese neuer Materialien mit einzigartigen Eigenschaften verwendet werden, wie z. B. Polymere oder Beschichtungen.
Umweltchemie: Es kann in Studien zur Abbau und Entfernung von Schadstoffen verwendet werden, insbesondere in Wasseraufbereitungsprozessen.
Wirkmechanismus
Der Wirkmechanismus von N-(2,2,2-Trichlor-1-(3-(4-Nitro-phenyl)-thioureido)-ethyl)-benzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen:
Molekulare Zielstrukturen: Die Verbindung kann Enzyme oder Rezeptoren angreifen, die an Zellproliferation und -überleben beteiligt sind, was zu zytotoxischen Effekten führt.
Beteiligte Signalwege: Sie kann Signalwege wie den MAPK/ERK-Signalweg stören, der für Zellwachstum und -differenzierung entscheidend ist.
Wirkmechanismus
The mechanism of action of N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and survival, leading to cytotoxic effects.
Pathways Involved: It may interfere with signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2,2,2-Trichlor-1-(3-(4-Nitro-phenyl)-thioureido)-ethyl)-acetamid
- N-(2,2,2-Trichlor-1-(3-(4-Nitro-phenyl)-thioureido)-ethyl)-propionamid
Einzigartigkeit
N-(2,2,2-Trichlor-1-(3-(4-Nitro-phenyl)-thioureido)-ethyl)-benzamid ist durch seine spezifische Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Im Vergleich zu seinen Analoga kann es eine verbesserte Stabilität, Reaktivität oder biologische Aktivität aufweisen, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C16H13Cl3N4O3S |
|---|---|
Molekulargewicht |
447.7 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-[(4-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H13Cl3N4O3S/c17-16(18,19)14(21-13(24)10-4-2-1-3-5-10)22-15(27)20-11-6-8-12(9-7-11)23(25)26/h1-9,14H,(H,21,24)(H2,20,22,27) |
InChI-Schlüssel |
UDOCOHNGHFFCJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate](/img/structure/B11707355.png)
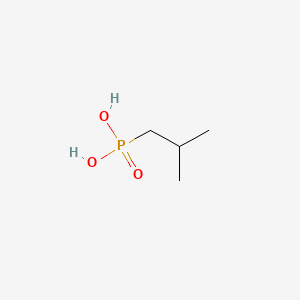
![2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11707369.png)
![N-(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11707371.png)

![2,4-di(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11707389.png)
![4-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B11707397.png)
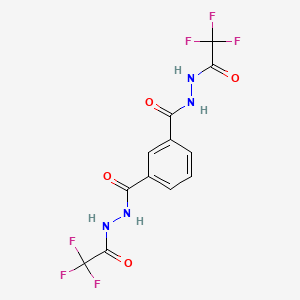
![2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11707413.png)
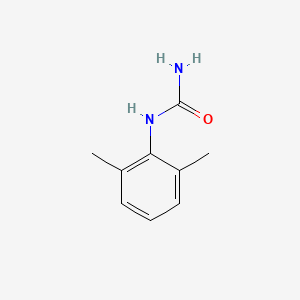
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11707429.png)
![4-(3,5-dinitrobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11707430.png)

